4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate
Description
4-Methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate is a synthetic coumarin derivative characterized by a 4-methyl substituent on the coumarin core, a ketone group at position 2, and an acetoxy ester moiety at position 6. The acetoxy group is further substituted with a phenoxy ring bearing 4-chloro and 3-methyl groups (Figure 1). Its synthesis typically involves coupling reactions between activated coumarin intermediates and substituted phenoxyacetic acid derivatives, followed by purification via crystallization or chromatography. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement programs like SHELXL and visualization tools like WinGX/ORTEP being critical for confirming molecular geometry and packing interactions.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-(4-chloro-3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-8-18(21)25-17-9-14(3-5-15(11)17)24-19(22)10-23-13-4-6-16(20)12(2)7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPNCDALITJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 2-(4-chloro-3-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Analysis : X-ray crystallography remains the gold standard for confirming the geometry of such compounds. Programs like SHELXL enable precise refinement of anisotropic displacement parameters, critical for analyzing steric effects from substituents.
- Synthetic Challenges: The 4-chloro-3-methylphenoxy group introduces steric hindrance during esterification, often requiring optimized reaction conditions (e.g., DMAP catalysis).
- Computational Modeling : Density Functional Theory (DFT) studies complement crystallographic data (WinGX/ORTEP ) to predict electronic properties and reactive sites.
Biological Activity
The compound 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of 4-methyl-2H-chromen-7-one with chloroacetyl chloride in the presence of a base. The synthesis typically yields a high purity product, confirmed through spectroscopic techniques like NMR and mass spectrometry .
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, demonstrating effectiveness comparable to standard antioxidants such as ascorbic acid. This property is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytes, suggesting its potential use in treating inflammatory conditions .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various pathogens. In particular, it exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics like ciprofloxacin. This suggests its potential as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl 2-(4-chloro-3-methylphenoxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : A reflux-based synthesis using methanol/chloroform (1:1) with catalytic acetic acid (0.05 mL) is effective for analogous coumarin derivatives. Reaction monitoring via TLC and purification by recrystallization (e.g., methanol) yields high-purity products. Adjusting solvent polarity and temperature gradients can optimize reaction efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and ester linkages.
- FT-IR to confirm carbonyl (C=O) and ether (C-O-C) functional groups.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar coumarin derivatives (e.g., 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives or reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states. Coupled with cheminformatics, these tools identify optimal substituent patterns for target bioactivity. For example, reaction path searches can reduce trial-and-error experimentation by 30–50% .
Q. What experimental strategies are used to evaluate cytotoxic or bioactive properties?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Structure-Activity Relationship (SAR) : Compare bioactivity across derivatives (e.g., acetoxy vs. methanesulfonyl substituents) to identify critical functional groups .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time.
- Replicate studies : Cross-validate results in independent labs using identical compound batches.
- Meta-analysis : Pool data from structurally similar compounds (e.g., 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one derivatives) to identify trends .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
- Methodological Answer :
- Reactor Design : Use continuous-flow reactors to manage exothermic reactions and improve yield consistency.
- Separation Technologies : Optimize column chromatography or membrane filtration for large-scale purification .
Analytical and Data-Driven Questions
Q. How can crystallographic data improve molecular modeling or drug design?
- Methodological Answer : X-ray structures provide bond-length/angle constraints for molecular docking simulations. For example, the crystal structure of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate reveals planar coumarin cores, aiding in predicting π-π stacking interactions with biological targets .
Q. What advanced techniques validate environmental or metabolic stability?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in simulated physiological conditions (pH 7.4, 37°C).
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to assess aquatic toxicity, as required by H400 hazard classifications .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
